Esbiothrin is a synthetic pyrethroid insecticide, primarily used for controlling various household pests, including mosquitoes, flies, and cockroaches. It is a mixture of two stereoisomers of allethrin, specifically in a 1:3 ratio of R:S isomers. The compound has a characteristic faint odor and appears as a yellow/brown viscous liquid. Its chemical structure is represented by the formula C19H26O3, and it has the CAS number 84030-86-4 .
Esbiothrin undergoes various chemical transformations primarily involving oxidation. In biological systems, it is metabolized through oxidative pathways, producing several metabolites such as primary alcohols and carboxylic acids. The primary metabolic enzymes involved include cytochrome P450 isoforms like CYP2C19 and CYP2C8 in humans, while in rats, CYP2C6 and CYP3A1 play significant roles .
The stability of esbiothrin is notable; it remains stable under recommended storage conditions but can degrade under UV light exposure. It is insoluble in water but soluble in most organic solvents .
Esbiothrin exerts its insecticidal effects by modulating voltage-gated sodium channels in the nervous systems of insects. This modulation results in prolonged depolarization of neurons, leading to repetitive firing and ultimately paralysis of the pest. The mechanism involves binding to sodium channels in their closed state, which alters their gating kinetics and increases the threshold for action potentials. This makes the nervous system more susceptible to excitatory stimuli, resulting in increased neurotransmitter release and muscle paralysis .
The synthesis of esbiothrin typically involves the following steps:
This process may vary slightly based on specific industrial protocols or laboratory conditions.
Esbiothrin is widely utilized in agricultural and domestic settings as an insecticide. Its applications include:
Research indicates that esbiothrin interacts with various biological systems beyond its target pests. For instance:
Esbiothrin belongs to a broader class of pyrethroids known for their insecticidal properties. Below are some similar compounds along with a comparison highlighting esbiothrin's uniqueness:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Allethrin | C19H26O3 | A mixture of two stereoisomers; less selective than esbiothrin. |
Bioallethrin | C19H26O3 | Contains both R and S isomers; broader activity spectrum but potentially higher toxicity. |
Deltamethrin | C22H19BrCl2O3 | More potent against certain pests; higher mammalian toxicity risk compared to esbiothrin. |
Permethrin | C21H20Cl2O3 | Commonly used for agricultural applications; shows higher environmental persistence than esbiothrin. |
Esbiothrin's formulation allows it to be effective while maintaining relatively lower toxicity levels for mammals compared to some other pyrethroids, making it a preferred choice for household use.
Irritant;Environmental Hazard